4-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol
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Overview
Description
4-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol is an organic compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol typically involves the reaction of 3-methyl-1-(propan-2-yl)-1H-pyrazole with a suitable alkylating agent, followed by the introduction of the butan-1-ol moiety. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The pyrazole ring can be reduced under specific conditions to form a dihydropyrazole derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a dihydropyrazole derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-(propan-2-yl)-1H-pyrazole: A precursor in the synthesis of the target compound.
4-aminobutan-1-ol: Shares the butan-1-ol moiety but lacks the pyrazole ring.
1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde: Contains the pyrazole ring but with a different functional group.
Uniqueness
4-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol is unique due to the combination of the pyrazole ring and the butan-1-ol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H23N3O |
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Molecular Weight |
225.33 g/mol |
IUPAC Name |
4-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methylamino]butan-1-ol |
InChI |
InChI=1S/C12H23N3O/c1-10(2)15-9-12(11(3)14-15)8-13-6-4-5-7-16/h9-10,13,16H,4-8H2,1-3H3 |
InChI Key |
POATXBBHGLTBJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCCCCO)C(C)C |
Origin of Product |
United States |
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